molecular formula C10H11NO4S B8531964 Methyl (o-nitrobenzylthio)-acetate

Methyl (o-nitrobenzylthio)-acetate

Cat. No.: B8531964
M. Wt: 241.27 g/mol
InChI Key: LJWVXDQRFVJLJA-UHFFFAOYSA-N
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Description

Methyl (o-nitrobenzylthio)-acetate (CAS 110035-67-1) is an organosulfur compound with the molecular formula C₁₀H₁₁NO₄S and a molar mass of 241.26 g/mol . Structurally, it consists of a methyl acetate backbone substituted with an o-nitrobenzylthio group (–SCH₂C₆H₃(NO₂)–). The nitro group (–NO₂) is positioned ortho to the benzylthioether linkage, which introduces significant electronic effects, such as electron-withdrawing character, influencing reactivity and stability.

This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals. Its nitro and thioether functionalities make it a candidate for prodrug design or bioactivation pathways, as nitro groups are common in bioactive molecules .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

methyl 2-[(2-nitrophenyl)methylsulfanyl]acetate

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-4-2-3-5-9(8)11(13)14/h2-5H,6-7H2,1H3

InChI Key

LJWVXDQRFVJLJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl (o-nitrobenzylthio)-acetate with structurally or functionally related compounds, highlighting key differences in properties and applications:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications Key Properties/Reactivity
This compound 110035-67-1 C₁₀H₁₁NO₄S 241.26 Ester, thioether, nitrobenzyl Pharmaceutical intermediate, prodrug Electron-withdrawing nitro group; nucleophilic thioether
Methyl Acetoacetate 105-45-3 C₅H₈O₃ 116.12 Ester, ketone Solvent, pharmaceutical intermediate Keto-enol tautomerism; acidic α-H
Methyl (2-nitrophenylacetyl)acetoacetate 160206-92-8 C₁₂H₁₁NO₆ 265.22 Ester, ketone, nitrophenylacetyl Synthetic intermediate for indoles Reactivity via Claisen condensation
Methyl 2-(4-methoxy-3-nitrobenzamido)acetate - C₁₁H₁₂N₂O₆ 268.23 Ester, amide, nitro, methoxy Bioactive compound precursor Hydrogen-bonding via amide
Methyl (methylthio)acetate 16630-66-3 C₄H₈O₂S 120.16 Ester, thioether Solvent, flavoring agent Volatile; sulfur-based nucleophilicity
Methyl Acetate 79-20-9 C₃H₆O₂ 74.08 Simple ester Industrial solvent, paint remover High volatility; low toxicity

Structural and Functional Differences

Nitro Group vs. Ketone : Unlike Methyl Acetoacetate (C₅H₈O₃), which features a reactive ketone group, this compound lacks α-H acidity but gains aromatic nitro-directed reactivity (e.g., electrophilic substitution) .

Thioether vs. Amide : The thioether group in this compound enhances nucleophilic substitution compared to the amide-containing Methyl 2-(4-methoxy-3-nitrobenzamido)acetate, which forms intermolecular hydrogen bonds .

Complexity vs. Simplicity : Methyl Acetate (C₃H₆O₂) serves as a general-purpose solvent, whereas this compound’s nitro and sulfur substituents enable specialized applications in drug synthesis .

Research Findings

  • Crystal Structure Insights: Related nitro-ester compounds, such as Methyl 2-(4-methoxy-3-nitrobenzamido)acetate, exhibit hydrogen-bonded networks via amide groups, whereas this compound’s crystal packing likely relies on van der Waals interactions due to its non-polar thioether .
  • Industrial Relevance : Methyl Acetate’s use as a biodegradable solvent contrasts with this compound’s niche role in synthesizing sulfur-containing pharmaceuticals .

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